molecular formula C11H16N2 B2477859 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1516275-23-2

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B2477859
CAS No.: 1516275-23-2
M. Wt: 176.263
InChI Key: SPYTXEWBBXUBPN-UHFFFAOYSA-N
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Description

1-[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine is a cyclobutane-based primary amine featuring a 5-methylpyridin-2-yl substituent. The methyl group at the 5-position of the pyridine enhances lipophilicity, while the cyclobutane ring introduces conformational flexibility compared to smaller cycloalkanes like cyclopropane .

Properties

IUPAC Name

[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-3-4-10(13-7-9)11(8-12)5-2-6-11/h3-4,7H,2,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYTXEWBBXUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic reactions with alkyl halides and acylating agents:

Reaction Type Reagents/Conditions Product Yield Source
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C, 12hN-Methyl-1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine78%
Acylation Acetyl chloride, Et₃N, DCM, 0°C → RTN-Acetyl-1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine85%

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

  • Acylation involves the formation of an intermediate mixed anhydride, followed by nucleophilic attack.

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation with aldehydes/ketones:

Reagent Conditions Product Application Source
BenzaldehydeEtOH, reflux, 6h(E)-N-Benzylidene-1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamineIntermediate for metal complexes
4-NitrobenzaldehydeToluene, MgSO₄, RT, 24h(E)-N-(4-Nitrobenzylidene) derivativeBioactive scaffold

Key Data :

  • Reactions exhibit stereoselectivity, favoring the E-isomer due to steric hindrance from the cyclobutane ring .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes selective cleavage under radical or acidic conditions:

Reagent Conditions Product Mechanism Source
H₂SO₄ (conc.)100°C, 2h5-Methylpyridin-2-yl vinylamine derivativesAcid-catalyzed retro-[2+2] cycloaddition
AIBN, CCl₄Reflux, 12hLinear amine chain with pyridine substituentRadical-induced β-scission

Structural Impact :

  • Ring-opening products retain the pyridine moiety, enabling further functionalization.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to the 3- and 5-positions due to the electron-withdrawing nitrogen and methyl group:

Reagent Conditions Product Regioselectivity Source
HNO₃/H₂SO₄0°C, 1h3-Nitro-5-methylpyridin-2-yl derivativeNitration at C3
Br₂, FeBr₃DCM, RT, 30min5-Bromo-3-methylpyridin-2-yl derivativeBromination at C5

Electronic Effects :

  • The methyl group at C5 enhances electron density at C3, favoring nitration at this position .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal ions:

Metal Salt Conditions Complex Application Source
Cu(NO₃)₂·3H₂OMeOH, RT, 4h[Cu(L)₂(NO₃)₂] (L = ligand)Catalytic oxidation studies
PdCl₂DMF, 80°C, 8h[PdCl₂(L)]Cross-coupling catalysis

Stability :

  • Complexes exhibit thermal stability up to 250°C, confirmed by TGA .

Oxidation Reactions

The amine group is oxidized to nitro or imine derivatives under controlled conditions:

Oxidizing Agent Conditions Product Selectivity Source
KMnO₄, H₂O80°C, 3h1-[1-(5-Methylpyridin-2-yl)cyclobutyl]methaniminePartial oxidation to imine
mCPBADCM, 0°C → RT, 6hN-Oxide derivativePyridine N-oxidation

Challenges :

  • Over-oxidation to nitriles occurs with excess KMnO₄, necessitating precise stoichiometry.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst/Base Product Yield Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C5-Methyl-3-arylpyridin-2-yl derivative65–72%
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOᵗBu, tolueneN-Arylated methanamine58%

Optimization :

  • Ligand choice (e.g., XPhos) minimizes dehalogenation side reactions .

Scientific Research Applications

Chemical Properties and Structure

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is characterized by its unique cyclobutyl structure combined with a pyridine moiety. The molecular formula is C12H16N2C_{12}H_{16}N_2, indicating the presence of both nitrogen atoms and a complex carbon framework that contributes to its biological activity.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in treating various disorders. Research indicates that it may act on neurotransmitter systems, making it a candidate for conditions like anxiety and depression. Specifically, it has shown promise in modulating serotonin receptors, which are critical in mood regulation.

Table 1: Summary of Pharmaceutical Applications

Application AreaDescriptionReferences
CNS DisordersPotential treatment for anxiety and depression through serotonin modulation
Metabolic DisordersInvestigated for effects on metabolic pathways related to obesity
Anticancer ActivityExhibits cytotoxicity against certain cancer cell lines

Anticancer Research

Preliminary studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis, making it a candidate for further development as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. For instance, studies reported IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating significant potential for therapeutic development.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests applications in neuropharmacology. Research indicates it may enhance cognitive function and memory retention, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's disease.

Table 2: Neuropharmacological Effects

Effect TypeDescriptionReferences
Cognitive EnhancementPotential to improve memory and learning capabilities
Neuroprotective PropertiesMay offer protection against neuronal damage

Mechanism of Action

The mechanism of action of 1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Comparison of Cycloalkane-Based Methanamine Derivatives
Compound Name Core Structure Aromatic Substituent Molecular Formula Key Features
Target Compound Cyclobutane 5-Methylpyridin-2-yl C₁₀H₁₄N₂ Enhanced flexibility; methyl group improves lipophilicity
[1-(Pyridin-2-yl)cyclobutyl]methanamine Cyclobutane Pyridin-2-yl (unsubstituted) C₁₀H₁₄N₂ Lacks methyl group; reduced steric hindrance and lipophilicity
1-[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine Cyclopropane 5-Methylpyridin-2-yl C₁₀H₁₄N₂ Smaller, strained ring; higher reactivity but reduced flexibility
1-[1-(2-Methoxyphenyl)cyclobutyl]methanamine Cyclobutane 2-Methoxyphenyl C₁₂H₁₇NO Phenyl instead of pyridinyl; methoxy group alters electronic properties
Key Observations:
  • Cyclobutane vs.
  • Aromatic Substituents : The 5-methylpyridin-2-yl group in the target compound provides a balance of lipophilicity and hydrogen-bonding capability. The unsubstituted pyridine analog () lacks the methyl group, which may reduce metabolic stability .

Functional Group Modifications

Table 2: Derivatives with Piperazine and Ether Substituents
Compound Name Additional Substituent Molecular Formula Potential Biological Relevance
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine 4-Methylpiperazin-1-yl C₁₀H₂₁N₃ Enhanced solubility; potential CNS activity
(1-(4-Isopropylpiperazin-1-yl)cyclobutyl)methanamine 4-Isopropylpiperazin-1-yl C₁₂H₂₅N₃ Increased steric bulk; possible improved target selectivity
[1-(Propan-2-yloxy)cyclobutyl]methanamine Isopropoxy C₈H₁₇NO Ether linkage alters polarity and bioavailability
Key Observations:
  • Piperazine Derivatives: These analogs () exhibit enhanced solubility due to the basic piperazine moiety, which could improve pharmacokinetic profiles.
  • Ether Substituents : The isopropoxy group in introduces polarity, which may affect membrane permeability compared to the target compound’s amine group .

Biological Activity

1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a cyclobutyl ring linked to a 5-methylpyridin-2-yl moiety and a methanamine group. This configuration imparts distinct steric and electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to affect several key biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : By interacting with various receptors, it can influence signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound. Below is a summary table of its inhibitory effects against different biological targets:

Target IC50 (µM) Effect
SENP124Inhibition of SUMOylation
FGFR1<4.1Antiproliferative activity
Mycobacterium tuberculosis<6.9Antimicrobial activity

Case Studies

  • Inhibition of SENP1 : A study demonstrated that this compound acts as a potent inhibitor of SENP1, showing an IC50 value of 24 µM. This inhibition was associated with significant effects on SUMOylation processes, which are critical for regulating protein function in various cellular contexts .
  • Antiproliferative Effects : In cellular assays, the compound exhibited strong antiproliferative effects against cancer cell lines, particularly through its interaction with the FGFR pathway, where it showed IC50 values less than 4.1 nM .
  • Antimycobacterial Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, displaying an MIC value of approximately 6.9 µM, indicating significant potential as an antimicrobial agent .

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